

# Application Notes and Protocols for RO5166017 in Mouse Models of Addiction

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## Compound of Interest

Compound Name: RO5166017  
CAS No.: 1048346-74-2  
Cat. No.: B051757

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## Introduction

**RO5166017** is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[1][2] As a TAAR1 agonist, **RO5166017** has demonstrated potential in preclinical studies for mitigating addiction-related behaviors. These application notes provide a comprehensive overview of the use of **RO5166017** in mouse models of addiction, including dosage information, detailed experimental protocols, and insights into its mechanism of action.

## Data Presentation: RO5166017 Dosage in Mouse Models of Addiction

The following table summarizes the quantitative data on **RO5166017** dosages used in various mouse models of addiction. This information is critical for designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.

Substance of Abuse	Mouse Model	Mouse Strain	RO51660 17 Dosage	Administration Route	Observed Effects	References
Cocaine	Hyperlocomotion	Wild-Type (WT)	Not specified	Not specified	Decreased cocaine-induced hyperlocomotion	[2][3]
Cocaine	Conditioned Place Preference (CPP)	Not specified	Not specified	Not specified	Inhibited the expression of cocaine reward memory	[4]
Nicotine	Self-Administration	Not specified	Not specified	Not specified	Suppressed nicotine intake and reinstatement of nicotine-seeking	[4]
Nicotine	c-Fos Expression	Not specified	Not specified	Not specified	Reduced nicotine-induced c-Fos expression in the NAc	[4]
Nicotine	Dopamine Release	Not specified	Not specified	Not specified	Attenuated nicotine-induced dopamine release in the NAc	[4][5]

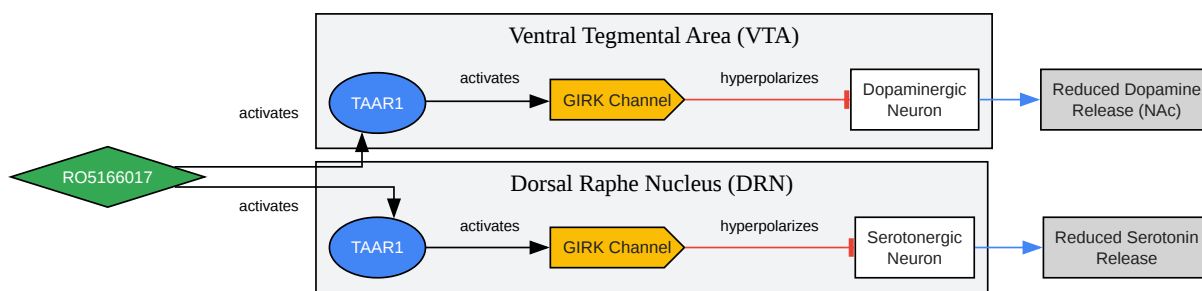
Alcohol	Intermittent Access to 20% Ethanol	C57BL/6JR j	30 mg/kg	Not specified	Reduced alcohol consumption by 25%	[6]
General	Anxiolytic- like Effects	Not specified	0.1-0.3 mg/kg	Not specified	Exhibited anxiolytic- like properties	[7]
General	Stress- Induced Hyperthermia (SIH)	NMRI	0.01-1 mg/kg	Orally	Dose- dependentl y prevented SIH	[7]

## Signaling Pathways and Mechanism of Action

**RO5166017** exerts its effects primarily through the activation of TAAR1. This activation modulates the activity of monoaminergic systems, particularly the dopaminergic and serotonergic pathways, which are central to the neurobiology of addiction.

## TAAR1-Mediated Modulation of Dopaminergic and Serotonergic Neurons

Activation of TAAR1 by **RO5166017** in the VTA and dorsal raphe nucleus (DRN) leads to a reduction in the firing rate of dopaminergic and serotonergic neurons, respectively.[4][8][9] This inhibitory effect is thought to be mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting decrease in neuronal firing leads to reduced dopamine and serotonin release in projection areas like the NAc.

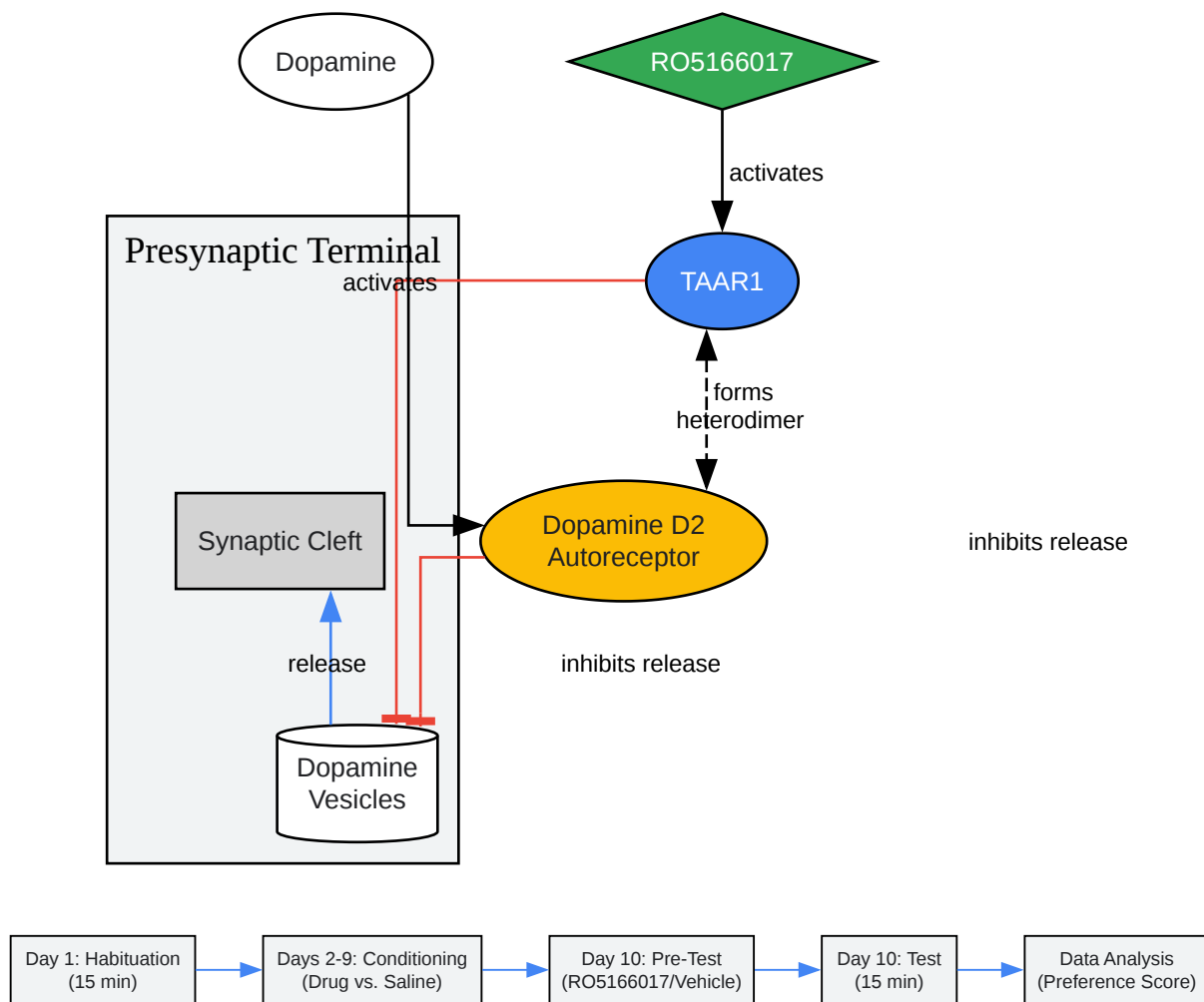


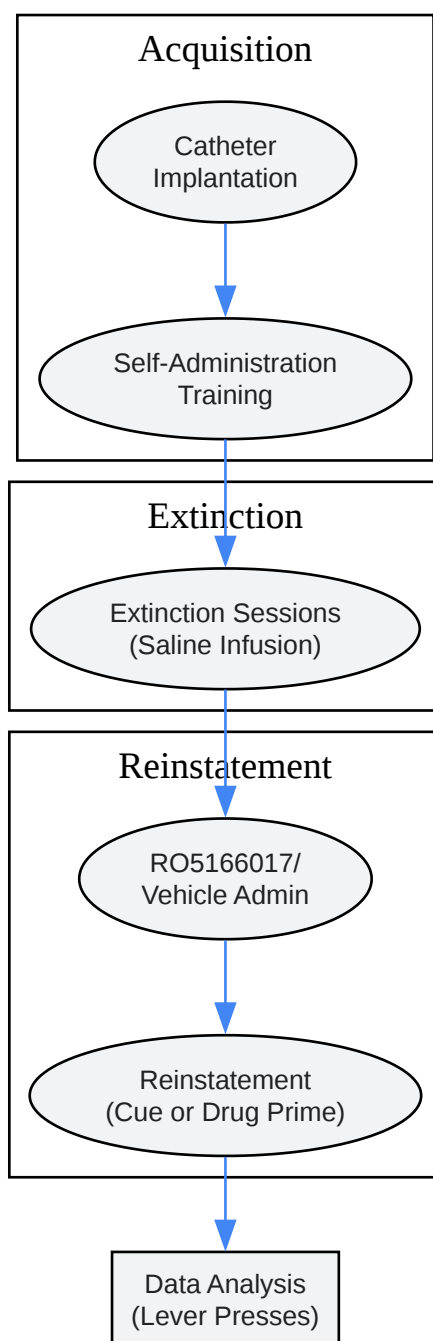
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Caption: TAAR1 activation by **RO5166017** reduces neuronal firing.

## Interaction with Dopamine D2 Receptors

TAAR1 can form heterodimers with dopamine D2 receptors, particularly presynaptic autoreceptors.[5] This interaction appears to negatively regulate dopamine transmission. Activation of TAAR1 by agonists like **RO5166017** can modulate the function of these D2 autoreceptors, contributing to the overall reduction in dopamine release.





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